molecular formula C10H8F2N2O B11746657 2-(3,5-Difluorophenyl)imidazole-5-methanol

2-(3,5-Difluorophenyl)imidazole-5-methanol

Cat. No.: B11746657
M. Wt: 210.18 g/mol
InChI Key: JSPRERATJPXJQQ-UHFFFAOYSA-N
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Description

[2-(3,5-Difluoro-phenyl)-1H-imidazol-4-yl]-methanol is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a difluorophenyl group attached to the imidazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3,5-Difluoro-phenyl)-1H-imidazol-4-yl]-methanol typically involves the formation of the imidazole ring followed by the introduction of the difluorophenyl group. One common method involves the condensation of 3,5-difluorobenzaldehyde with glyoxal and ammonia or an amine under acidic conditions to form the imidazole ring. The resulting intermediate is then reduced to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

[2-(3,5-Difluoro-phenyl)-1H-imidazol-4-yl]-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, [2-(3,5-Difluoro-phenyl)-1H-imidazol-4-yl]-methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. The imidazole ring is known for its biological activity, and the presence of the difluorophenyl group can enhance binding affinity and specificity to biological targets .

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic applications, including antimicrobial, antifungal, and anticancer activities. The compound’s ability to interact with various enzymes and receptors makes it a promising candidate for drug development .

Industry

In the industrial sector, [2-(3,5-Difluoro-phenyl)-1H-imidazol-4-yl]-methanol is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of [2-(3,5-Difluoro-phenyl)-1H-imidazol-4-yl]-methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The difluorophenyl group enhances the compound’s binding affinity and selectivity, leading to more potent biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-1H-imidazole-4-yl-methanol
  • 2-(4-Fluorophenyl)-1H-imidazole-4-yl-methanol
  • 2-(3,4-Difluorophenyl)-1H-imidazole-4-yl-methanol

Uniqueness

Compared to similar compounds, [2-(3,5-Difluoro-phenyl)-1H-imidazol-4-yl]-methanol exhibits unique properties due to the presence of the 3,5-difluorophenyl group. This substitution pattern enhances its chemical stability, biological activity, and binding affinity to molecular targets, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C10H8F2N2O

Molecular Weight

210.18 g/mol

IUPAC Name

[2-(3,5-difluorophenyl)-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C10H8F2N2O/c11-7-1-6(2-8(12)3-7)10-13-4-9(5-15)14-10/h1-4,15H,5H2,(H,13,14)

InChI Key

JSPRERATJPXJQQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)C2=NC=C(N2)CO

Origin of Product

United States

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